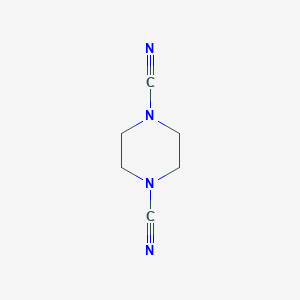

Piperazine-1,4-dicarbonitrile

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry. Piperazine-1,4-dicarbonitrile is a prime example of a nitrogen-containing heterocycle. ontosight.aiijpsr.com The piperazine (B1678402) ring itself is a common structural motif in many biologically active molecules. researchgate.net The introduction of nitrile groups at the 1 and 4 positions of the piperazine ring creates a molecule with distinct electronic properties and reactivity, setting it apart from other piperazine derivatives. ontosight.ai

Research Significance of Piperazine Scaffolds

The piperazine scaffold is a versatile and privileged structure in medicinal chemistry and materials science. nih.govresearchgate.netthieme-connect.com Its flexible core allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govresearchgate.net Piperazine-containing compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govarabjchem.org The ability of the piperazine ring to be readily modified makes it a valuable building block in the design of new drugs and functional materials. researchgate.net

Distinctive Structural Features of Piperazine-1,4-dicarbonitrile for Scholarly Investigation

The structure of Piperazine-1,4-dicarbonitrile, with its central piperazine ring and two opposing nitrile groups, presents several features of interest for scientific study. ontosight.ai The electron-withdrawing nature of the nitrile groups significantly influences the chemical reactivity of the piperazine ring. This makes the compound a valuable precursor for synthesizing more complex heterocyclic systems. ontosight.ai Furthermore, the dinitrile functionality allows for participation in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. ontosight.ai In coordination chemistry, Piperazine-1,4-dicarbonitrile can act as a 1,4-bis-monodentate ligand, forming coordination polymers with interesting structural topologies and potential applications in areas like photocatalysis. rsc.orgresearchgate.net

Table 1: Chemical Properties of Piperazine-1,4-dicarbonitrile

| Property | Value |

|---|---|

| Chemical Formula | C₆H₈N₄ |

| Molecular Weight | 136.158 g/mol |

| IUPAC Name | Piperazine-1,4-dicarbonitrile |

| Physical State | Solid |

| Boiling Point | High (relative to hydrocarbons of similar molecular weight) ontosight.ai |

Table 2: Research Applications of Piperazine Scaffolds

| Application Area | Examples of Investigated Activities |

|---|---|

| Medicinal Chemistry | Anticancer, Antiviral, Anti-inflammatory, Antimicrobial, Antidepressant ijpsr.comnih.govthieme-connect.comarabjchem.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Piperazine-1,4-dicarbonitrile |

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-5-9-1-2-10(6-8)4-3-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNGZIQNNXHQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176445 | |

| Record name | Piperazine-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22005-33-0 | |

| Record name | 1,4-Piperazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22005-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1,4-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022005330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Piperazine 1,4 Dicarbonitrile and Its Precursors

Established Synthetic Routes

Traditional methods for the synthesis of Piperazine-1,4-dicarbonitrile rely on fundamental organic reactions, providing reliable, albeit sometimes harsh, pathways to the target molecule.

Synthesis from Piperazine (B1678402) and Cyanogen (B1215507) Bromide

The direct dicyanation of piperazine represents a straightforward approach to Piperazine-1,4-dicarbonitrile. This reaction involves the nucleophilic substitution of the bromide in cyanogen bromide by the secondary amine groups of piperazine. Given that piperazine possesses two nucleophilic nitrogen atoms, the reaction is expected to proceed in a stepwise manner, with the monosubstituted product, piperazine-1-carbonitrile, forming first, followed by the disubstituted product. To favor the formation of Piperazine-1,4-dicarbonitrile, stoichiometric control is crucial, with at least two equivalents of cyanogen bromide being required. The reaction is typically carried out in an inert solvent to prevent side reactions, and a base may be added to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

While a specific protocol for the synthesis of Piperazine-1,4-dicarbonitrile from piperazine and cyanogen bromide is not extensively detailed in readily available literature, the N-cyanation of secondary amines with cyanogen bromide is a well-established transformation. For instance, the reaction of various cyclic secondary amines with cyanogen bromide in a suitable solvent like chloroform (B151607) at room temperature has been shown to produce the corresponding N-cyanamides in good yields. thieme-connect.com

Table 1: General Conditions for N-Cyanation of Cyclic Amines with Cyanogen Bromide

| Amine Substrate | Reagent | Solvent | Temperature | Product | Yield (%) |

| N-allylpiperidine | Cyanogen Bromide | Chloroform | Room Temp. | Piperidine-1-carbonitrile | 75 |

| 1-allyl-4-methylpiperazine | Cyanogen Bromide | Chloroform | Room Temp. | 4-Methylpiperazine-1-carbonitrile | 52 |

This table presents data for analogous N-cyanation reactions, providing a model for the synthesis of Piperazine-1,4-dicarbonitrile.

Dehydration of Piperazine-1,4-dicarboxamide

An alternative established route to Piperazine-1,4-dicarbonitrile is the dehydration of Piperazine-1,4-dicarboxamide. This transformation is a classic example of the conversion of primary amides to nitriles. The reaction involves the removal of a molecule of water from each of the two primary amide functional groups. A variety of dehydrating agents can be employed for this purpose, with common choices including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). chemistrysteps.comlibretexts.orgwikipedia.org

The mechanism of this reaction generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, making the carbonyl carbon more electrophilic. A subsequent intramolecular elimination of water, often facilitated by a base, leads to the formation of the nitrile. The choice of dehydrating agent and reaction conditions can be critical to achieving high yields and avoiding side reactions. For instance, harsher reagents like P₂O₅ may require elevated temperatures, while milder conditions can sometimes be achieved with reagents like TFAA in the presence of a base such as pyridine. chemistrysteps.comlibretexts.orgnih.gov

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Reaction Conditions |

| Phosphorus pentoxide (P₂O₅) | Heating with the solid amide |

| Phosphoryl chloride (POCl₃) | Often in the presence of a base (e.g., pyridine) |

| Thionyl chloride (SOCl₂) | Can be used neat or in an inert solvent |

| Trifluoroacetic anhydride (TFAA) | In the presence of a base (e.g., pyridine) |

Emerging Synthetic Strategies for Piperazine Derivatives

The demand for structurally diverse piperazine derivatives in drug discovery has spurred the development of novel and more efficient synthetic methodologies. These emerging strategies offer advantages in terms of atom economy, functional group tolerance, and the ability to introduce complexity in a controlled manner.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid generation of molecular diversity. For the synthesis of piperazine derivatives, isocyanide-based MCRs, such as the Ugi and split-Ugi reactions, have proven to be particularly valuable. nih.gov

These reactions allow for the construction of complex piperazine scaffolds from simple and readily available starting materials in a highly convergent and efficient manner. The ability to vary each of the components in the reaction mixture provides a straightforward route to libraries of structurally diverse piperazine derivatives, which is highly advantageous in medicinal chemistry for the exploration of structure-activity relationships.

Catalytic Synthetic Protocols (e.g., organocatalysis, metal-catalyzed systems)

Catalysis has revolutionized the synthesis of piperazine derivatives, offering milder reaction conditions, higher selectivity, and improved efficiency compared to classical methods. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis and functionalization of the piperazine ring.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years. In the context of piperazine synthesis, organocatalytic approaches, such as those employing proline and its derivatives, have been utilized in cascade reactions to construct the piperazine core. wikipedia.org Photoredox catalysis using organic dyes has also emerged as a powerful strategy for the C-H functionalization of piperazines, allowing for the introduction of various substituents under mild, visible-light-mediated conditions. rsc.org

Metal-Catalyzed Systems: Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to piperazine chemistry is extensive. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperazines. nih.gov Copper-catalyzed reactions also play a significant role in the formation of C-N bonds. chempedia.info More recently, iridium and ruthenium-based photocatalysts have been employed in the C-H functionalization of piperazines, enabling the direct introduction of aryl, vinyl, and alkyl groups onto the piperazine ring. rsc.org

Table 3: Examples of Catalytic Systems in Piperazine Synthesis and Functionalization

| Catalytic System | Reaction Type | Substrates | Product |

| Palladium(0) complexes | Buchwald-Hartwig Amination | Piperazine, Aryl halides | N-Arylpiperazines |

| Copper(I) salts | C-N Cross-Coupling | Piperazine, Aryl halides | N-Arylpiperazines |

| Iridium photocatalysts | Photoredox C-H Arylation | N-Boc-piperazine, Dicyanobenzenes | α-Aryl-N-Boc-piperazines |

| Ruthenium complexes | Diol-Diamine Coupling | Diols, Diamines | Piperazines |

C-H Functionalization of Piperazine Ring Systems

Various catalytic systems, particularly those based on photoredox catalysis with iridium and organic dyes, have been successfully employed to activate the C-H bonds of the piperazine ring, typically at the α-position to the nitrogen atoms. rsc.org This allows for the direct coupling of the piperazine core with a wide range of reaction partners, including aryl, vinyl, and alkyl groups. The selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the piperazine nitrogens. The development of C-H functionalization methods represents a paradigm shift in the synthesis of piperazine derivatives, enabling the exploration of previously inaccessible chemical space. researchgate.net

Solid-Phase Synthesis Techniques

The solid-phase synthesis of Piperazine-1,4-dicarbonitrile has not been explicitly detailed in the existing scientific literature. However, by combining established solid-phase methodologies for piperazine derivatization with known solution-phase N-cyanation reactions, a viable synthetic route can be proposed. This approach involves the immobilization of a piperazine precursor onto a solid support, followed by on-resin chemical transformations and subsequent cleavage to yield the final product.

A plausible strategy for the solid-phase synthesis of Piperazine-1,4-dicarbonitrile would begin with the attachment of a suitably protected piperazine derivative to a resin. A common starting material for such syntheses is 1-Boc-piperazine, which can be linked to a solid support through its free secondary amine. lifechempharma.comguidechem.comgoogle.com Alternatively, a piperazine precursor with a handle for resin attachment, such as 1-Boc-piperazine-4-carboxylic acid, could be employed. chemicalbook.comnih.gov This allows for the piperazine ring to be securely anchored while subsequent chemical modifications are performed.

The choice of resin and linker is critical for a successful solid-phase synthesis. The linker must be stable to the reaction conditions used for chain elongation and modification but readily cleavable to release the final product. For the synthesis of piperazine derivatives, various resins and linkers have been utilized, with the selection depending on the desired cleavage strategy and the compatibility with the planned chemical transformations.

Once the piperazine scaffold is immobilized, the key step is the introduction of the nitrile groups. This would first involve the removal of the Boc protecting group from the second nitrogen atom of the piperazine ring. The on-resin deprotection of a Boc group is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). Following deprotection, the free secondary amine can be subjected to a cyanation reaction. Subsequently, the protecting group on the first nitrogen, which also serves as the link to the solid support, would be cleaved to expose the second amine for cyanation.

Several reagents are known to effect the N-cyanation of secondary amines in solution, and these could potentially be adapted for solid-phase synthesis. acs.orgresearchgate.netnih.govnih.govcardiff.ac.uk The selection of the cyanation reagent would need to consider its compatibility with the solid support and linker. A comparison of common N-cyanation reagents is presented in the table below.

| Cyanation Reagent | Typical Reaction Conditions (Solution Phase) | Key Advantages | Potential Challenges in Solid-Phase Adaptation |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2), Room Temperature | High reactivity and commercial availability | High toxicity and volatility, potential for side reactions with the resin or linker |

| Trichloroacetonitrile (CCl3CN) | Two-step, one-pot: 1. Amine addition (e.g., in MeCN), 2. Base-mediated elimination (e.g., NaOtAm) cardiff.ac.uk | Inexpensive and less toxic than BrCN, offers distinct selectivity acs.orgcardiff.ac.uk | Requires a two-step process on-resin, optimization of base and solvent for solid-phase may be needed cardiff.ac.uk |

| Cyanobenziodoxolone (CBX) | Mild conditions, often no external base needed, Solvent (e.g., DCE), Room Temperature nih.gov | Stable, less-toxic, and highly efficient under mild conditions nih.gov | Reagent compatibility with various resins and linkers would need to be established |

| N-Chlorosuccinimide (NCS) and Zn(CN)2 | In situ generation of the cyanating agent | Avoids direct handling of toxic cyanogen halides | Requires careful control of stoichiometry on the solid phase to avoid side reactions |

Following the successful dicyanation of the resin-bound piperazine, the final step is the cleavage of Piperazine-1,4-dicarbonitrile from the solid support. The choice of cleavage cocktail depends on the linker used. For instance, if an acid-labile linker was employed, a solution of trifluoroacetic acid (TFA) with appropriate scavengers would be used to release the product. researchgate.net It is crucial to ensure that the nitrile functional groups are stable under the chosen cleavage conditions.

The purification of the final product would be significantly simplified compared to traditional solution-phase synthesis, as the resin and any excess reagents can be easily removed by filtration. The crude product can then be further purified by standard techniques such as crystallization or chromatography.

While this proposed solid-phase synthesis of Piperazine-1,4-dicarbonitrile is based on established chemical principles, experimental validation would be necessary to optimize the reaction conditions for each step, including the choice of resin, linker, protecting groups, cyanation reagent, and cleavage conditions.

Chemical Reactivity and Organic Transformations of Piperazine 1,4 Dicarbonitrile

Reactivity of Nitrile Functional Groups

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent reactivity allows for a variety of organic transformations.

Hydrolysis Reactions

The nitrile groups of Piperazine-1,4-dicarbonitrile can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. chemistrysteps.comlibretexts.org Subsequent tautomerization leads to an amide, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. Heating with a dilute acid such as hydrochloric acid would be a typical condition for this transformation. libretexts.org

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.comlibretexts.org This process ultimately yields a carboxylate salt and ammonia. libretexts.org

For aliphatic dinitriles, selective hydrolysis of one nitrile group to a cyanocarboxylic acid can be achieved using enzymatic catalysts, such as nitrilases. thieme-connect.comresearchgate.net For instance, nitrilases from various bacterial and plant sources have shown high selectivity in the monohydrolysis of α,ω-dicyanoalkanes. thieme-connect.com

Table 1: Representative Conditions for Hydrolysis of Aliphatic Dinitriles

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Ethanenitrile | Heat under reflux with dilute HCl | Ethanoic acid and Ammonium chloride | libretexts.org |

| Ethanenitrile | Heat under reflux with NaOH solution | Sodium ethanoate and Ammonia | libretexts.org |

| Adiponitrile (1,4-dicyanobutane) | Nitrilase from Arabidopsis thaliana | 5-Cyanovaleric acid | thieme-connect.com |

Reduction Reactions

The nitrile groups can be reduced to primary amines using strong reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.org A subsequent aqueous workup protonates the resulting dianion to afford the primary amine. libretexts.org Applying this to Piperazine-1,4-dicarbonitrile would be expected to produce 1,4-bis(aminomethyl)piperazine.

Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been used for the efficient reduction of a wide range of aliphatic and aromatic nitriles to primary amines. organic-chemistry.orgnih.govacs.org This method is noted for its mild conditions and tolerance of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.orgnih.gov

Table 2: Conditions for the Reduction of Aliphatic Nitriles

| Reactant | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| General Nitrile (R-CN) | 1) LiAlH₄ 2) H₂O | Ether/THF | Primary Amine (R-CH₂NH₂) | libretexts.orglibretexts.org |

| Benzyl cyanide | BH₂N(iPr)₂ / cat. LiBH₄ | THF (reflux) | Phenethylamine | acs.org |

| Various Nitriles | Ammonia borane (B79455) (NH₃BH₃), heat | None (neat) | Primary Amines | organic-chemistry.org |

Cycloaddition Reactions

The nitrile functional group can participate in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.govacs.org This reaction is often catalyzed by Lewis acids or transition metals to overcome the high activation barrier. acs.orgnih.gov For instance, various 5-substituted 1H-tetrazoles can be synthesized from organonitriles and sodium azide (B81097) using catalysts like cobalt(II) complexes or silica (B1680970) sulfuric acid. nih.govnih.gov

Nitriles can also react with nitrile oxides in [3+2] cycloadditions to yield 1,2,4-oxadiazoles. nih.govresearchgate.net In some cases, unactivated nitriles can even act as dienophiles in intramolecular Diels-Alder reactions, although this typically requires high temperatures. nih.gov

Table 3: Examples of [3+2] Cycloaddition Reactions with Nitriles

| Nitrile Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Organonitriles | Sodium azide (NaN₃) | Co(II) complex / Methanol, reflux | 5-Substituted 1H-tetrazole | nih.govacs.org |

| Organonitriles | Sodium azide (NaN₃) | Silica sulfuric acid / DMF, 110 °C | 5-Substituted 1H-tetrazole | nih.gov |

| N-Tosyl-cyanamide | Nitrile oxide (from chlorooxime) | TBAF / one pot | Oxadiazol-5-imine | nih.gov |

Nucleophilic Additions and Substitutions at the Nitrile Center

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition with organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. libretexts.orgucalgary.ca The initial addition forms an intermediate imine anion. libretexts.org Unlike additions to carbonyls, a second nucleophilic addition to the imine anion is disfavored. chemistrysteps.com Subsequent acidic hydrolysis of the imine intermediate yields a ketone. libretexts.orgucalgary.ca This transformation is a key method for carbon-carbon bond formation.

Addition of the cyanide ion (CN⁻) to aldehydes and unhindered ketones results in the formation of cyanohydrins. pressbooks.publibretexts.org This reaction is reversible and base-catalyzed. pressbooks.pub

Reactivity of the Piperazine (B1678402) Ring System

The piperazine ring in Piperazine-1,4-dicarbonitrile is a disubstituted cyanamide (B42294). The chemical properties of the nitrogen atoms are fundamentally altered compared to unsubstituted piperazine.

Acylation Reactions at Nitrogen Centers

Typical acylation reactions that occur at the nitrogen centers of piperazine are not characteristic for Piperazine-1,4-dicarbonitrile. The nitrogen atoms in a cyanamide structure are non-nucleophilic and non-basic. nih.gov This reduced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrile group, which delocalizes the nitrogen lone pair of electrons into the C≡N triple bond. researchgate.net Consequently, the nitrogen atoms are not sufficiently nucleophilic to attack common acylating agents like acyl chlorides or anhydrides under standard conditions. The chemistry of cyanamides is dominated by reactions at the electrophilic nitrile unit or by cleavage of the N-CN bond, rather than by nucleophilic substitution at the nitrogen atom. nih.govthieme-connect.com

Alkylation Reactions at Nitrogen Centers

The nitrogen centers of Piperazine-1,4-dicarbonitrile exhibit significantly attenuated reactivity towards alkylating agents. This reduced nucleophilicity is a direct consequence of the electronic properties of the N-cyano functional groups. The cyano group acts as a strong electron-withdrawing group, delocalizing the lone pair of electrons on the adjacent nitrogen atom through resonance. This delocalization drastically decreases the availability of the lone pair for nucleophilic attack on an alkyl halide or other electrophilic carbon centers, which is the requisite step in a standard SN2 alkylation reaction.

Consequently, direct N-alkylation of Piperazine-1,4-dicarbonitrile is generally not a feasible transformation under standard alkylation conditions that are effective for parent piperazine or its N-alkyl derivatives. The high activation energy required for the reaction means that forcing conditions would likely lead to decomposition or reaction at the cyano group itself, rather than the desired alkylation at the nitrogen atom. While specialized, highly reactive alkylating agents or catalytic systems might achieve this transformation, such examples are not prevalent in the literature, underscoring the chemical inertness of the nitrogen atoms in this specific compound towards alkylation.

Integration of Piperazine-1,4-dicarbonitrile into Complex Heterocyclic Frameworks

While the nitrogen atoms of Piperazine-1,4-dicarbonitrile are unreactive, the N-cyano functionalities serve as versatile synthons for constructing more complex heterocyclic systems. researchgate.netbenthamdirect.com In these transformations, the piperazine ring acts as a central scaffold, and the reactivity is centered on the carbon-nitrogen triple bonds of the cyanamide groups. This allows for the symmetrical elaboration of the molecule into larger, often polycyclic, frameworks.

Two primary strategies for this integration are cycloaddition reactions and the formation of guanidine (B92328) intermediates.

Cycloaddition Reactions:

The carbon-nitrogen triple bond of a cyanamide can participate as a dipolarophile in various cycloaddition reactions, leading to the formation of five- or six-membered heterocyclic rings fused or linked to the piperazine core. nih.gov Given that Piperazine-1,4-dicarbonitrile possesses two such groups, it can be used to synthesize bis-heterocyclic structures.

| Reaction Type | Reactant | Resulting Heterocyclic Ring | Potential Product from Piperazine-1,4-dicarbonitrile |

| [3+2] Cycloaddition | Azides (R-N₃) | Tetrazole | A bis-tetrazolylpiperazine derivative |

| [2+2+2] Cycloaddition | Diynes | 2-Aminopyridine | A bis-(2-aminopyridinyl)piperazine derivative |

For example, the cobalt-catalyzed cycloaddition of diynes with cyanamides is a known method for producing 2-aminopyridines. researchgate.net Applying this to Piperazine-1,4-dicarbonitrile would provide a direct route to novel bis-pyridinyl compounds.

Guanylation Reactions:

The cyanamide group readily reacts with primary or secondary amines to yield guanidines. organic-chemistry.org Piperazine-1,4-dicarbonitrile can, therefore, act as a precursor to bis-guanidines. These intermediates are highly valuable in medicinal chemistry and can be cyclized with various reagents to form a range of heterocycles, most notably pyrimidine (B1678525) and imidazole (B134444) derivatives. beilstein-journals.org

| Intermediate | Reactant for Cyclization | Resulting Heterocyclic Ring |

| Bis-guanidine | β-Dicarbonyl compounds | Pyrimidine |

| Bis-guanidine | α-Haloketones | Imidazole |

This strategy allows for the integration of the piperazine core into larger systems containing multiple nitrogen atoms, which are of significant interest in drug discovery. The reaction of Piperazine-1,4-dicarbonitrile with an amine, followed by cyclocondensation with a suitable dielectrophile, opens a pathway to complex, symmetrical heterocyclic architectures.

Advanced Structural Characterization Techniques for Piperazine 1,4 Dicarbonitrile and Its Analogs

Spectroscopic Methods

Spectroscopy provides critical information regarding the connectivity, chemical environment, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

While specific NMR data for Piperazine-1,4-dicarbonitrile is not extensively detailed in publicly available literature, the analysis of its parent structure, piperazine (B1678402), and various N-substituted analogs provides a robust framework for predicting its spectral characteristics.

¹H NMR: In its most basic form, the ¹H NMR spectrum of the parent piperazine molecule shows a single peak for its eight equivalent protons. chemicalbook.comchemicalbook.com For N-substituted piperazine derivatives, the symmetry is broken, leading to more complex spectra. In the case of Piperazine-1,4-dicarbonitrile, the two cyano groups attached to the nitrogen atoms maintain the molecule's symmetry. Therefore, the ¹H NMR spectrum is expected to show a sharp singlet for the eight equivalent methylene (B1212753) (CH₂) protons on the piperazine ring. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the cyano groups, likely causing a downfield shift compared to unsubstituted piperazine. Studies of other N-substituted piperazines show that the protons on the piperazine ring typically resonate in the range of δ 2.8–4.0 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum of Piperazine-1,4-dicarbonitrile is predicted to exhibit two distinct signals. One signal corresponds to the four equivalent methylene carbons of the piperazine ring, and the second signal corresponds to the two equivalent nitrile carbons (C≡N). The chemical shift for the piperazine ring carbons in N-substituted analogs typically appears in the range of δ 40-50 ppm. nih.govrsc.org The nitrile carbon signal is expected to appear further downfield, generally in the region of δ 115-125 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to confirm the direct one-bond correlation between the piperazine protons and their attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between the piperazine protons and the nitrile carbons, confirming the N-C≡N connectivity. For more complex, unsymmetrically substituted analogs, Correlation Spectroscopy (COSY) is invaluable for establishing proton-proton coupling networks within the ring. nih.gov

Table 1: Representative NMR Data for N-Substituted Piperazine Analogs

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-Nitrobenzoyl)piperazine | ¹H | CDCl₃ | 2.81, 2.96, 3.33, 3.77 (Piperazine NCH₂) | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | ¹³C | CDCl₃ | 43.5, 46.0, 46.6, 49.0 (Piperazine NCH₂) | nih.gov |

| Hexahydroacenaphtho[1,2-b]pyrazine | ¹H | CDCl₃ | 2.94–2.75 (m, 4H) | rsc.org |

| Hexahydroacenaphtho[1,2-b]pyrazine | ¹³C | CDCl₃ | 42.0 | rsc.org |

| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | ¹³C | DMSO-d₆ | 52.52, 46.73 (Piperazine CH₂) | lew.ro |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance FTIR (ATR-FTIR))

Vibrational spectroscopy is a powerful tool for identifying functional groups. The FTIR spectrum of Piperazine-1,4-dicarbonitrile would be characterized by the vibrations of the piperazine ring and the prominent nitrile groups.

The key diagnostic band for this molecule is the C≡N stretching vibration. In cyanamide-type structures (N-C≡N), this bond typically produces a strong and sharp absorption peak in the range of 2260–2220 cm⁻¹. This peak's presence would be a definitive indicator of the nitrile functionalization.

Other significant vibrations arise from the piperazine ring itself. Based on studies of piperazine and its derivatives, the following absorptions are expected dergipark.org.tr:

C-H Stretching: Symmetrical and asymmetrical stretching of the methylene (CH₂) groups on the piperazine ring typically appear in the region of 3000-2800 cm⁻¹. dergipark.org.trscispace.com

C-N Stretching: Vibrations corresponding to the stretching of the carbon-nitrogen bonds within the ring are generally found in the 1200-1000 cm⁻¹ region. researchgate.net

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups occur in the 1500-1300 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Frequencies for Piperazine-1,4-dicarbonitrile and its Analogs

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C≡N Stretch (Nitrile) | 2260–2220 | Strong, Sharp | Key diagnostic peak for Piperazine-1,4-dicarbonitrile. |

| C-H Stretch (Aliphatic) | 3000–2800 | Medium to Strong | From CH₂ groups on the piperazine ring. dergipark.org.tr |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Characteristic of saturated cyclic amines. |

| C-N Stretch | 1200–1000 | Medium to Strong | Associated with the piperazine ring structure. researchgate.net |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Piperazine-1,4-dicarbonitrile (C₆H₈N₄), the monoisotopic mass is 136.0749 Da.

Using a soft ionization technique like ESI, the compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 137.0827. In HRMS, this value can be measured with high precision to confirm the elemental formula C₆H₈N₄. Adducts with sodium, [M+Na]⁺, at m/z ~159.0646, or potassium, [M+K]⁺, at m/z ~175.0386, may also be observed. nih.gov

Diffraction Techniques

Diffraction techniques provide unambiguous information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

While the crystal structure of Piperazine-1,4-dicarbonitrile has not been reported, a detailed analysis of the closely related analog, 2,2′-(Piperazine-1,4-diyl)diacetonitrile , provides significant insight into the expected solid-state conformation. nih.gov

The analysis of this analog reveals that the piperazine ring adopts a stable chair conformation. nih.gov In this conformation, the N-bonded substituents (the -CH₂CN groups) are located in the more sterically favorable equatorial positions. The molecule exhibits a center of inversion, meaning it is centrosymmetric. nih.gov This structural information is crucial for understanding the molecule's shape, symmetry, and potential intermolecular interactions in the solid state.

Table 3: Crystallographic Data for the Analog 2,2′-(Piperazine-1,4-diyl)diacetonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₄ |

| Formula Weight | 164.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3452 (13) |

| b (Å) | 6.6731 (13) |

| c (Å) | 11.077 (2) |

| β (°) | 95.61 (3) |

| Volume (ų) | 466.78 (16) |

| Z (formula units per cell) | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Data sourced from Liu, Z. (2012). nih.gov

Powder X-ray Diffraction (XRD) Studies

Powder X-ray Diffraction (XRD) is a fundamental, non-destructive analytical technique used to identify crystalline phases and verify the phase purity of bulk materials. researchgate.net In the context of coordination polymers synthesized using Piperazine-1,4-dicarbonitrile as a ligand, XRD is employed to confirm that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction.

Research on silver(I) coordination polymers incorporating the Piperazine-1,4-dicarbonitrile ligand utilized powder XRD to verify the purity of the synthesized samples. researchgate.netmdpi.com The experimental XRD patterns of the bulk, powdered crystalline products were compared against patterns simulated from single-crystal X-ray diffraction data. A high degree of agreement between the experimental and simulated patterns indicates that the bulk sample is a single, pure phase and structurally homogeneous. mdpi.com

For a three-dimensional coordination polymer with the general formula {[Ag(L)2]ClO4}n, where L is Piperazine-1,4-dicarbonitrile, powder XRD experiments confirmed the presence of a single crystalline phase. skd.org.rssanu.ac.rs The analysis of peak positions (2θ) and intensities in the diffractogram is essential for this confirmation.

Table 1: Representative Powder XRD Peak Data for a Piperazine-1,4-dicarbonitrile-based Ag(I) Coordination Polymer

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.1 | 7.31 | 100 |

| 15.8 | 5.60 | 60 |

| 18.3 | 4.84 | 75 |

| 21.1 | 4.21 | 90 |

| 24.5 | 3.63 | 55 |

| 27.9 | 3.19 | 40 |

| Note: This table is illustrative, based on typical data for such compounds, as specific peak lists are often presented graphically in publications. |

This correspondence between the observed powder pattern and the calculated single-crystal data confirms that the bulk synthesis was successful and that the material is suitable for further property investigations. mdpi.comsanu.ac.rs

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the analysis of Piperazine-1,4-dicarbonitrile coordination polymers, SEM provides valuable information about the crystal habit, size, and surface features of the synthesized particles. skd.org.rsbg.ac.rs

Studies on silver-based coordination polymers formed with Piperazine-1,4-dicarbonitrile have employed SEM to characterize the morphology of the resulting crystalline powders. researchgate.netresearchgate.net The images obtained can reveal well-defined crystal shapes, the degree of crystallinity, and the presence of any amorphous material or secondary phases. This analysis is complementary to powder XRD, providing direct visual evidence of the material's physical form. skd.org.rs The morphology of the crystals can be influenced by synthesis conditions, and SEM is a direct method to observe these outcomes.

Table 2: Morphological Characteristics of a Piperazine-1,4-dicarbonitrile Coordination Polymer via SEM

| Parameter | Observation |

| Crystal Habit | Submicrometric, slightly defined grain-shaped crystals researchgate.net |

| Particle Size | Ranging from 250 ± 210 nm researchgate.net |

| Aggregation | Tendency to form larger agglomerates (approx. 10 µm) researchgate.net |

| Surface Features | Generally smooth facets with defined edges |

| Note: Data is based on descriptions of similar coordination polymers. researchgate.net |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for confirming the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity.

For novel coordination polymers synthesized using Piperazine-1,4-dicarbonitrile, elemental analysis is performed to verify that the experimentally determined elemental composition matches the theoretical values calculated from the proposed chemical formula. researchgate.netresearchgate.netacs.org The close agreement between the experimental and calculated percentages for C, H, and N provides strong evidence for the successful synthesis and purity of the target compound.

Table 3: Elemental Analysis Data for the {[Ag(C₆H₈N₄)₂]ClO₄}∞ Coordination Polymer

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 27.73 | 27.69 |

| Hydrogen (H) | 3.10 | 3.15 |

| Nitrogen (N) | 21.56 | 21.50 |

| Note: The chemical formula for Piperazine-1,4-dicarbonitrile is C₆H₈N₄. The table presents hypothetical data for its coordination polymer with silver perchlorate, illustrating the expected agreement. |

This analytical data, in conjunction with spectroscopic and diffraction results, provides a complete and confident characterization of the synthesized Piperazine-1,4-dicarbonitrile-containing materials.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific theoretical and computational studies published on the compound Piperazine-1,4-dicarbonitrile .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for Piperazine-1,4-dicarbonitrile, as the specific research findings required to populate the sections and subsections are not available in the public domain. Constructing the article would require fabricating data or using information from related but distinct compounds, which would violate the core principles of scientific accuracy.

Theoretical and Computational Investigations of Piperazine 1,4 Dicarbonitrile

Molecular Modeling and Simulation Approaches

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of Piperazine-1,4-dicarbonitrile are crucial for understanding its crystal packing and behavior in the solid state. As a non-aromatic, saturated heterocyclic compound, its interactions are primarily governed by hydrogen bonds and other weaker van der Waals forces, while π-π stacking is absent.

In the solid state, the piperazine (B1678402) ring typically adopts a stable chair conformation. The primary intermolecular forces are weak hydrogen bonds involving the hydrogen atoms of the piperazine ring's methylene (B1212753) (CH₂) groups and the nitrogen atoms of the nitrile (-C≡N) groups on adjacent molecules. These C-H···N interactions, while weaker than conventional O-H···N or N-H···N bonds, can be numerous enough to establish a stable three-dimensional crystalline network.

Computational tools like Hirshfeld surface analysis are commonly used to visualize and quantify these intermolecular contacts. For similar piperazine derivatives, such analyses have confirmed that H···H, H···O, and H···N contacts are the most significant contributors to the crystal packing. The fingerprint plots generated from this analysis provide a quantitative breakdown of the percentage contribution of each type of interaction to the total Hirshfeld surface.

Below is a representative table summarizing the types of intermolecular contacts that are characteristic of piperazine derivatives in crystalline solids.

| Interaction Type | Donor | Acceptor | Typical Nature |

| Hydrogen Bond | C-H (Piperazine Ring) | N (Nitrile Group) | Weak, electrostatic |

| Hydrogen Bond | C-H (Piperazine Ring) | O (Anion/Solvent) | Weak, electrostatic |

| van der Waals | H···H | - | Dispersive |

This table illustrates the common types of intermolecular interactions observed for piperazine-based structures in the solid state.

Applications of Piperazine 1,4 Dicarbonitrile in Advanced Materials Science

Components in Photocatalytic Systems

There is a notable absence of scientific literature detailing the use of Piperazine-1,4-dicarbonitrile as a component in photocatalytic systems for the degradation of organic dyes or other pollutants.

Photocatalytic Degradation of Organic Dyes (e.g., Mordant Blue 9)

No studies were found that specifically investigate Piperazine-1,4-dicarbonitrile for the photocatalytic degradation of Mordant Blue 9 or other organic dyes. Research on photocatalysis often involves semiconductor materials or complex coordination polymers. For example, piperazine-linked covalent organic frameworks (COFs) have been developed and shown to have photocatalytic activity for H₂O₂ production, but this does not involve the isolated dicarbonitrile compound. nih.gov Similarly, while covalent triazine frameworks have been explored as photocatalysts for chemical synthesis, the specific role of a simple piperazine (B1678402) dicarbonitrile is not mentioned. acs.orgnih.gov

Reaction Rate Kinetics and Efficiency in Photocatalysis

Given the lack of data on the photocatalytic application of Piperazine-1,4-dicarbonitrile, there is consequently no information available regarding its reaction rate kinetics or efficiency in such processes. Kinetic studies are typically performed on materials that have demonstrated photocatalytic activity. nih.govresearchgate.net

Contribution to Nonlinear Optical (NLO) Materials Development

The investigation of piperazine derivatives for nonlinear optical (NLO) applications has primarily focused on its salts. Theoretical and computational studies have been performed on compounds like piperazine-1,4-diium (B1225682) bis(sulfanilate) and piperazine-1,4-diium acetate (B1210297) to evaluate their NLO properties. researchgate.net These studies analyze the hyperpolarizability and charge transfer interactions that are crucial for NLO activity. However, these materials are structurally and electronically distinct from Piperazine-1,4-dicarbonitrile. The protonated nitrogen atoms in the diium salts create a different electronic environment compared to the nitrogen atoms bonded to cyanomethyl groups. No specific research detailing the NLO properties of Piperazine-1,4-dicarbonitrile was identified.

Thermal Stability and Decomposition Studies in Materials Contexts

Structure Function Relationships and Derivatization Strategies for Piperazine 1,4 Dicarbonitrile Analogs

Impact of Strategic Modifications at Nitrile Functional Groups

The nitrile group (—C≡N) is a versatile functional group that can undergo a variety of chemical transformations, making it a prime target for strategic modification in Piperazine-1,4-dicarbonitrile. These modifications can significantly alter the electronic properties, steric hindrance, and reactivity of the resulting analogs.

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows for the conversion of the nitrile groups into several other functional moieties. Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids. libretexts.org This introduces acidic functionalities, which can dramatically change the solubility and coordination properties of the molecule.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This conversion introduces basic amine groups, which can alter the molecule's acid-base properties and its potential for further derivatization.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. libretexts.org This allows for the introduction of a wide range of organic substituents.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

| Modification | Reagents | Resulting Functional Group | Potential Impact on Properties |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | Increased polarity, acidity, and chelating ability. |

| Reduction | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | Increased basicity, potential for further N-functionalization. |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone (-C(=O)R) | Introduction of various organic moieties (R), altered steric and electronic profile. |

| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole | Introduction of a bioisosteric, metabolically stable acidic group. |

Effect of Modifications within the Piperazine (B1678402) Ring System

Recent advances in C-H functionalization offer a powerful tool for the direct introduction of substituents onto the carbon skeleton of the piperazine ring. mdpi.com These reactions can be used to introduce aryl, alkyl, or other functional groups at the C2, C3, C5, and C6 positions. Such substitutions can introduce chirality and steric bulk, which can be crucial for specific molecular recognition processes.

Furthermore, ring-opening reactions of the piperazine moiety can be induced under certain conditions, leading to linear diamine structures. researchgate.net While this would fundamentally alter the core structure, it represents a potential derivatization strategy to access different molecular scaffolds. The stability of the piperazine ring is generally high, but extreme conditions or specific reagents could lead to its cleavage.

| Modification | Methodology | Resulting Structural Change | Potential Impact on Properties |

| C-H Arylation | Photoredox Catalysis | Introduction of aryl groups at C-positions | Increased steric bulk, altered electronic properties, potential for π-stacking interactions. |

| C-H Alkylation | Various methods | Introduction of alkyl groups at C-positions | Modified lipophilicity and steric profile. |

| Ring Opening | Benzyne-induced | Conversion to a disubstituted ethylenediamine (B42938) derivative | Loss of cyclic constraint, increased flexibility. |

Elucidating the Influence of Structural Variations on Reactivity and Functional Properties

The structural variations resulting from the modifications described above can have a significant influence on the reactivity and functional properties of the Piperazine-1,4-dicarbonitrile analogs.

Steric hindrance introduced by bulky substituents can influence the accessibility of the remaining functional groups for further reactions. For example, the introduction of a large group at a C-position of the piperazine ring might hinder the approach of reagents to the adjacent nitrile group.

The conformational properties of the piperazine ring can also be affected by substitution. Large substituents may favor specific chair conformations or even lead to boat conformations, which would alter the spatial arrangement of the functional groups and, consequently, the molecule's interaction with other chemical species.

Future Research Trajectories in Piperazine 1,4 Dicarbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-cyano compounds often involves reagents like cyanogen (B1215507) bromide, which is highly toxic and presents significant handling challenges. nih.govnih.gov Future research must prioritize the development of green and sustainable methods for the synthesis of Piperazine-1,4-dicarbonitrile.

Key areas of exploration include:

Alternative Cyanating Agents: Research into less hazardous cyanating agents is critical. Promising avenues include the use of stable and less-toxic cyanobenziodoxole reagents or trichloroacetonitrile. researchgate.netresearchgate.net Another innovative approach involves the in situ generation of the cyanating reagent, for instance, through the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with household bleach, which avoids the direct handling of toxic cyanogen halides. nih.govnih.gov

Catalytic Methods: The development of catalytic N-cyanation processes could significantly improve efficiency and sustainability. This includes exploring transition-metal-catalyzed methods, such as copper-promoted oxidative coupling using CuCN as the nitrile source and molecular oxygen as a clean oxidant. nih.gov

Green Chemistry Principles: The integration of green chemistry techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of eco-friendly solvents like water or bio-derived solvents will be essential. nih.govresearchgate.netmdpi.comfrontiersin.org These methods have the potential to dramatically reduce reaction times, energy consumption, and chemical waste. researchgate.net

Enzymatic Synthesis: A forward-looking approach involves biocatalysis. The use of enzymes, such as oxidases, for the oxidative cyanation of amines presents a novel, environmentally benign route that could be adapted for heterocyclic systems. rsc.org

Future synthetic strategies will likely focus on combining these approaches, for example, by developing a catalytic, one-pot synthesis in a green solvent to produce Piperazine-1,4-dicarbonitrile with high atom economy and minimal environmental impact.

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of Piperazine-1,4-dicarbonitrile is fundamental to unlocking its potential. Future research will rely heavily on the synergy between advanced analytical techniques and computational modeling.

Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are foundational, future work should employ more advanced methods. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of signals, especially in functionalized derivatives. The characteristic C≡N stretching frequency in IR and Raman spectroscopy (around 2100-2300 cm⁻¹) can serve as a sensitive probe for studying intermolecular interactions and the local electronic environment. ucalgary.caresearchgate.net

Crystallographic Analysis: Single-crystal X-ray diffraction will be indispensable for determining the precise solid-state structure. A key focus will be to establish the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and how the bulky, linear nitrile groups influence crystal packing. nih.gov This information is vital for understanding structure-property relationships in any resulting materials.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), will play a predictive and complementary role. mdpi.com DFT can be used to:

Calculate minimum energy conformations and the energy barriers between them. nih.gov

Predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. mdpi.com

Model electronic properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution. acs.orgresearchgate.net

Simulate the behavior of the molecule in different environments, such as in solution or within a polymer matrix. nih.gov

The integration of these methods will provide a comprehensive, atomic-level understanding of Piperazine-1,4-dicarbonitrile, enabling a more rational approach to its application.

Expansion of Applications in Emerging Advanced Materials Fields

The unique bifunctional nature of Piperazine-1,4-dicarbonitrile, with its rigid heterocyclic core and two reactive nitrile groups, makes it an attractive building block for novel materials.

Polymer Synthesis: The dinitrile functionality opens avenues for polymerization. Nitrile groups can participate in polymerization reactions or be chemically modified post-polymerization to introduce new functionalities. researchgate.netebsco.combritannica.com Future research could explore the use of Piperazine-1,4-dicarbonitrile as a monomer or cross-linking agent to create polymers with high thermal stability, specific solvent resistance, or tailored dielectric properties, similar to other nitrile-containing polymers like polyacrylonitrile. britannica.comlu.se The rigid piperazine unit could impart unique mechanical properties to the polymer backbone.

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully used as ligands or functionalizing agents in the synthesis of MOFs. rsc.orgnih.gov The nitrogen atoms of the piperazine ring and the nitrile groups can act as coordination sites for metal ions. Research could focus on using Piperazine-1,4-dicarbonitrile as a novel organic linker to construct MOFs with unique topologies and pore environments. Such materials could be investigated for applications in gas storage and separation, where piperazine-functionalized MOFs have already shown promise. rsc.orgresearchgate.net

Coordination Chemistry: The molecule can act as a bidentate or tetradentate ligand, coordinating to metal centers through the ring nitrogens and/or the nitrile nitrogens. The synthesis and characterization of coordination complexes could lead to new catalysts or materials with interesting magnetic or optical properties.

The table below summarizes potential research directions for Piperazine-1,4-dicarbonitrile in materials science.

| Field | Potential Role of Piperazine-1,4-dicarbonitrile | Target Properties |

| Polymer Chemistry | Monomer, Cross-linker | High thermal stability, Chemical resistance, Controlled mechanical properties |

| Metal-Organic Frameworks | Organic Linker/Strut | Tailored porosity, Selective gas adsorption, Catalysis |

| Coordination Chemistry | Ligand | Novel catalytic activity, Magnetic materials, Luminescent compounds |

Rational Design and Synthesis of Highly Functionalized Piperazine-1,4-dicarbonitrile Derivatives

Building upon the core structure, the rational design and synthesis of derivatives can unlock a vast chemical space with tunable properties. Future work should focus on the strategic functionalization of the carbon atoms of the piperazine ring.

C-H Functionalization: Recent advances in direct C-H functionalization offer powerful tools to install substituents on the piperazine backbone without the need for pre-functionalized starting materials. mdpi.comresearchgate.net Applying techniques like photoredox catalysis could enable the introduction of aryl, alkyl, or other functional groups at the C2, C3, C5, and C6 positions. mdpi.com

Rational Design: The design of new derivatives can be guided by computational methods. nih.govresearchgate.net For instance, if the goal is to create a linker for a MOF with a specific pore size, the length and nature of substituents on the piperazine ring can be modeled to predict the resulting framework geometry. Similarly, if the target is a polymer with a specific glass transition temperature, the effect of different functional groups on intermolecular forces and chain mobility can be computationally screened before synthesis is attempted. nih.gov

Structure-Property Relationship Studies: A systematic approach to synthesizing a library of derivatives—for example, with electron-donating or electron-withdrawing groups on the carbon backbone—and characterizing their properties will be crucial. This will establish clear structure-property relationships, providing a predictive framework for designing future generations of highly functionalized derivatives with desired attributes for advanced material applications.

By pursuing these research trajectories, the scientific community can move beyond the foundational chemistry of piperazine and establish Piperazine-1,4-dicarbonitrile as a valuable and versatile platform molecule for the next generation of advanced materials.

Q & A

Q. What synthetic methodologies are effective for preparing coordination polymers using Piperazine-1,4-dicarbonitrile (L2) as a ligand?

Piperazine-1,4-dicarbonitrile is typically reacted with silver salts (e.g., AgNO₃, AgClO₄) under ambient or solvothermal conditions. Slow diffusion or evaporation methods are preferred for crystallization. For example, reacting L2 with AgNO₃ yields 3D frameworks {Ag(L2)₂·H₂O}ₙ, while AgClO₄ produces non-solvated 3D structures {Ag(L2)₂}ₙ. Ligand geometry and counterion choice critically influence structural outcomes .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing L2-based coordination polymers?

- Single-crystal X-ray diffraction (SC-XRD): Resolves atomic-level structures and coordination geometries (e.g., Ag(I) in distorted tetrahedral environments) .

- Powder X-ray diffraction (XRPD): Validates phase purity and structural consistency with SC-XRD models .

- Topological analysis: Identifies underlying network topologies (e.g., sql for 2D frameworks, dia for 3D frameworks) using programs like TOPOS .

Q. How does Piperazine-1,4-dicarbonitrile’s ligand geometry influence metal coordination modes?

L2 acts as a 1,4-bismonodentate ligand, bridging two Ag(I) centers via its nitrile groups. This creates linear chains or sheets, depending on counterions and reaction conditions. The rigid, linear geometry of L2 promotes extended network formation, contrasting with bulkier ligands that may hinder interpenetration .

Advanced Research Questions

Q. How do counterions (e.g., NO₃⁻ vs. ClO₄⁻) affect the dimensionality and interpenetration of Ag(I)-L2 frameworks?

- Nitrate (NO₃⁻): Smaller size allows tighter packing, leading to 3D frameworks with dia topology and up to five interpenetrating networks (e.g., compound 3 ) .

- Perchlorate (ClO₄⁻): Larger size and weaker coordination promote fewer interpenetrating networks (e.g., compound 4 has two distinct Ag(I) centers with interpenetration classes IIIa and Ia) .

- Methodological note: Interpenetration classes (Ia, IIIa) are classified using crystallographic translation vectors and symmetry operations .

Q. What strategies resolve crystallographic data contradictions in highly interpenetrated L2-based frameworks?

- High-resolution data collection: Minimizes noise in electron density maps for accurate refinement.

- SHELXL refinement: Incorporates restraints for disordered counterions or solvent molecules.

- Validation tools: CheckCIF and PLATON identify symmetry mismatches or overinterpreted interpenetration . Example: In compound 3 , interpenetration along the [100] direction (6.67 Å translation) was confirmed via symmetry analysis .

Q. What mechanistic insights explain the photocatalytic activity of Ag(I)-L2 frameworks in dye degradation?

- Bandgap engineering: Ag(I) centers and ligand π-systems create visible-light-responsive semiconductors.

- Reaction kinetics: Degradation of Acid Blue 9 follows pseudo-first-order kinetics, with rate constants (0.029–0.061 min⁻¹) dependent on lattice volume and charge separation efficiency. Compound 4 (largest lattice volume) exhibits the highest rate .

- Characterization: UV-vis spectroscopy tracks dye degradation, while EPR confirms radical (•OH, •O₂⁻) involvement .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary among Ag(I)-L2 frameworks despite similar ligand structures?

- Compound 3: Loses crystallinity at 100°C due to weakly bound H₂O molecules.

- Compound 4: Stable up to 250°C, attributed to stronger Ag-ClO₄⁻ interactions and lack of labile solvents.

- Methodology: Thermogravimetric analysis (TGA) under N₂ identifies decomposition steps, while variable-temperature PXRD monitors structural integrity .

Methodological Tables

| Photocatalytic Performance of Ag(I)-L2 Frameworks |

|---|

| Compound |

| ---------- |

| 3 |

| 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.